(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol
Description
(E)-2,4-Dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol is a Schiff base derivative characterized by a planar aromatic framework with bromine substituents at the 2- and 4-positions of the phenol ring and a conjugated imine group linking it to a 1,2-dihydroacenaphthenyl moiety. The (E)-configuration of the imine bond is critical for its stability and intermolecular interactions, as confirmed by crystallographic tools like SHELXL and OLEX2 .
Properties
IUPAC Name |
2,4-dibromo-6-(1,2-dihydroacenaphthylen-5-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-14-8-13(19(23)16(21)9-14)10-22-17-7-6-12-5-4-11-2-1-3-15(17)18(11)12/h1-3,6-10,23H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPMKFHDLEAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=C(C(=CC(=C4)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol typically involves a multi-step process:
Formation of the imine: The initial step involves the condensation of 1,2-dihydroacenaphthylen-5-amine with 2,4-dibromo-6-formylphenol under acidic conditions to form the imine linkage.
Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenols with different functional groups replacing the bromine atoms.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with 1-amino-1,2-dihydroacenaphthylene. The resulting compound features a complex structure characterized by its dibromo and imine functionalities which contribute to its chemical reactivity and biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can act as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication and repair. This inhibition leads to increased cytotoxicity against various cancer cell lines such as HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer) cells .
The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the phenolic ring can enhance the anticancer activity of these compounds. For example, compounds with fluorine or hydroxy groups at specific positions exhibit improved inhibitory effects against cancer cell proliferation .
DNA Binding Mechanism
The interaction of similar compounds with DNA has been investigated to understand their mechanism of action. The binding studies reveal that these compounds can intercalate into DNA strands, disrupting normal function and leading to apoptosis in cancer cells. Techniques such as ethidium bromide displacement assays have been employed to demonstrate this intercalative binding nature .
Light Emitting Devices
Another promising application for this compound is in the development of organic light-emitting diodes (OLEDs). The compound's emissive properties make it suitable for use in electronic materials where efficient light emission is crucial . Research into its photophysical properties has shown that modifications can lead to enhanced luminescence and stability under operational conditions.
Case Study 1: Anticancer Drug Development
A notable study focused on synthesizing a series of 2,4-diphenyl derivatives related to this compound demonstrated significant anti-proliferative effects against multiple cancer cell lines. The findings highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .
Case Study 2: OLED Research
In another investigation into OLED applications, researchers synthesized derivatives of dibrominated phenolic compounds and evaluated their performance in light-emitting devices. The results indicated that these compounds could achieve high efficiencies and stability in device applications, paving the way for their use in commercial lighting solutions .
Mechanism of Action
The mechanism of action of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Features
- Brominated Schiff Bases: Bromine atoms at the 2- and 4-positions enhance electron-withdrawing effects, increasing acidity of the phenolic -OH group compared to non-halogenated analogs (e.g., simple salicylaldehyde Schiff bases). This property influences metal-chelation efficiency and redox behavior .
- Acenaphthene vs. Naphthalene Moieties : The 1,2-dihydroacenaphthenyl group introduces partial saturation, reducing planarity and π-π stacking interactions compared to fully aromatic naphthalene-linked Schiff bases. This may lower thermal stability but improve solubility in polar solvents .
Computational Insights
Density functional theory (DFT) studies, as described in and , are essential for comparing electronic properties. For instance:
- HOMO-LUMO Gaps : Bromine substitution narrows the HOMO-LUMO gap compared to chloro or fluoro analogs, enhancing reactivity in charge-transfer processes .
- Thermochemical Stability : Exact exchange functionals (e.g., B3LYP) predict higher stabilization energies for brominated derivatives due to stronger dispersion forces .
Hypothetical Data Table: Comparative Properties of Halogenated Schiff Bases
Note: Data inferred from general trends in analogous compounds.
| Property | (E)-2,4-Dibromo Derivative | 2,4-Dichloro Analog | Non-Halogenated Base |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~380 | ~290 |
| Phenolic pKa | ~7.2 | ~8.5 | ~10.1 |
| λ_max (UV-Vis, nm) | 320-340 | 300-320 | 280-300 |
| Melting Point (°C) | 210-220 (dec.) | 190-200 | 160-170 |
| Solubility in DMSO (mg/mL) | 50-60 | 70-80 | >100 |
Research Challenges and Opportunities
- Crystallographic Refinement : Tools like SHELXL and OLEX2 are indispensable for resolving the (E)-configuration and assessing packing efficiency versus analogs.
- Biological Activity: While highlights anti-tumor properties of phenolic compounds in Pleione bulbocodioides, brominated Schiff bases may exhibit enhanced cytotoxicity due to halogenation .
Biological Activity
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol, often referred to as DBIM, is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
DBIM is characterized by its unique structure, which includes two bromine atoms and an imino group attached to a phenolic ring. The compound's IUPAC name is 2,4-dibromo-6-(1,2-dihydroacenaphthylen-5-yliminomethyl)phenol. Its molecular formula is , and it possesses significant chemical reactivity due to the presence of halogen atoms and the imine functional group.
Synthesis
The synthesis of DBIM typically involves a multi-step process:
- Formation of the Imine : The condensation of 1,2-dihydroacenaphthylen-5-amine with 2,4-dibromo-6-formylphenol under acidic conditions forms the imine linkage.
- Purification : The crude product is purified using recrystallization or chromatography techniques to achieve high purity levels.
Anticancer Properties
Research indicates that DBIM exhibits promising anticancer activity. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines. For instance, a screening of compounds similar to DBIM revealed that brominated phenolic compounds can significantly affect cell viability in leukemia models .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| DBIM | Jurkat J16 | TBD | Induction of apoptosis |
| P01F08 | Ramos | 1.61 | Apoptosis via caspase activation |
| P03F03 | Primary AML Cells | TBD | Induction of apoptosis |
Note: TBD indicates data yet to be determined.
Antimicrobial Activity
DBIM has also been investigated for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures may exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the presence of halogen atoms which enhance lipophilicity and membrane penetration .
The biological activity of DBIM is largely attributed to its structural features:
- Interaction with Biological Targets : The imine group can interact with nucleophilic sites in biological molecules while the bromine atoms may participate in halogen bonding.
- Oxidative Stress Induction : The phenolic component can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have focused on evaluating the cytotoxic effects of DBIM on various cancer cell lines. For example:
Q & A
Basic: How can researchers optimize the synthesis of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters (solvent polarity, temperature, catalyst loading) and precursor ratios. For Schiff base formation (imine linkage), use anhydrous ethanol or methanol under reflux, with a molar ratio of 1:1 for the aldehyde (e.g., 2,4-dibromo-6-formylphenol) and amine (1,2-dihydroacenaphthylen-5-amine). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using column chromatography. Yield improvements (>70%) are achievable by introducing inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm imine bond formation (C=N stretch at ~1600–1640 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹).
- NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., bromine’s deshielding effects on aromatic protons).
- Single-Crystal XRD : Resolve stereochemistry (E-configuration) and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Advanced: How do electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution but may hinder catalytic coupling (e.g., Suzuki-Miyaura). To mitigate steric/electronic challenges:
- Use Pd-based catalysts with bulky ligands (e.g., SPhos) to enhance selectivity.
- Optimize reaction temperature (80–120°C) and base (K₂CO₃ or Cs₂CO₃) to improve yields. Contrast reactivity with non-halogenated analogs to isolate electronic vs. steric contributions .
Advanced: What experimental frameworks assess the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach from Project INCHEMBIOL :
Lab Studies : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9 buffers at 25–50°C).
Biotic Transformations : Use microbial consortia to evaluate biodegradation (OECD 301F test).
Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests.
Advanced: How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., cytochrome P450).
- Kinetic Assays : Perform Michaelis-Menten experiments with varying substrate/inhibitor concentrations to determine inhibition type (competitive/uncompetitive).
- Fluorescence Quenching : Monitor tryptophan residue interactions to infer binding constants (Kd) .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign protons/carbons unambiguously.
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).
- Crystallographic Validation : Cross-check with XRD-derived bond lengths/angles .
Advanced: What strategies enhance the compound’s utility in coordination chemistry?
Methodological Answer:
- Ligand Design : Modify the phenolic -OH to a deprotonated O⁻ for stronger metal binding (e.g., Cu²⁺, Fe³⁺).
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize metal complexes.
- Magnetic Studies : Use SQUID magnetometry to assess paramagnetic behavior in transition-metal adducts .
Advanced: How can quantum mechanical calculations predict the compound’s behavior under photolytic conditions?
Methodological Answer:
- TD-DFT : Calculate excited-state energies and UV-Vis absorption spectra (e.g., CAM-B3LYP functional).
- Reactive Pathway Mapping : Identify photodegradation products via intrinsic reaction coordinate (IRC) analysis.
- Comparative Studies : Validate predictions against experimental HPLC-MS data .
Advanced: What methodologies evaluate the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and thermal (40–80°C) conditions.
- HPLC-PDA : Monitor degradation products and quantify stability (% remaining parent compound).
- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .
Advanced: How can multi-disciplinary approaches address challenges in scaling up applications?
Methodological Answer:
- Process Chemistry : Optimize solvent recovery and catalyst recyclability (e.g., immobilized Pd catalysts).
- Toxicogenomics : Combine transcriptomic data (RNA-seq) with phenotypic anchoring to assess safety.
- Life-Cycle Analysis (LCA) : Model environmental impacts from synthesis to disposal using software like SimaPro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
